3-(3-chlorophenyl)-N-(3,4-dimethoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(3-chlorophenyl)-N-(3,4-dimethoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by its complex structure, which includes a quinazoline core, a chlorophenyl group, and a dimethoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(3,4-dimethoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorobenzyl chloride and a suitable base.
Attachment of the Dimethoxybenzyl Moiety: The dimethoxybenzyl group can be attached through a reductive amination reaction involving 3,4-dimethoxybenzaldehyde and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(3,4-dimethoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(3,4-dimethoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Lacks the dimethoxybenzyl group.
N-(3,4-dimethoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Lacks the chlorophenyl group.
3-(3-chlorophenyl)-N-(benzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Lacks the methoxy groups on the benzyl moiety.
Uniqueness
3-(3-chlorophenyl)-N-(3,4-dimethoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to the presence of both the chlorophenyl and dimethoxybenzyl groups, which can confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H20ClN3O4 |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C24H20ClN3O4/c1-31-21-9-6-15(10-22(21)32-2)13-26-23(29)16-7-8-19-20(11-16)27-14-28(24(19)30)18-5-3-4-17(25)12-18/h3-12,14H,13H2,1-2H3,(H,26,29) |
InChI Key |
PEHGJYUOSXXYMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl)OC |
Origin of Product |
United States |
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